1-Pentyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate
Description
1-Pentyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate is a guanidine derivative featuring a pentyl chain at the 1-position, a 2-methyl-substituted 4-quinolyl moiety at the 2-position, and a 2-thiazolyl group at the 3-position.
Properties
CAS No. |
72041-98-6 |
|---|---|
Molecular Formula |
C19H25N7O6S |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[amino-(2-methylquinolin-4-yl)azaniumylidenemethyl]-pentyl-(1,3-thiazol-2-yl)azanium;dinitrate |
InChI |
InChI=1S/C19H23N5S.2NO3/c1-3-4-7-11-24(19-21-10-12-25-19)18(20)23-17-13-14(2)22-16-9-6-5-8-15(16)17;2*2-1(3)4/h5-6,8-10,12-13H,3-4,7,11H2,1-2H3,(H2,20,22,23);;/q;2*-1/p+2 |
InChI Key |
QRMCPTKRNAEXEW-UHFFFAOYSA-P |
Canonical SMILES |
CCCCC[NH+](C1=NC=CS1)C(=[NH+]C2=CC(=NC3=CC=CC=C32)C)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-pentyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate can be contextualized against analogous guanidine derivatives, as detailed below:
Table 1: Structural and Molecular Comparison
*Estimated molecular weights based on analogous structures.
Key Observations
Alkyl Chain (R1) :
- The pentyl group in the target compound confers linear hydrophobicity, which may increase membrane permeability compared to the tert-butyl group in analogs . Tert-butyl’s branched structure could reduce metabolic degradation but may hinder spatial interactions in binding pockets.
In contrast, the 2-phenyl group () introduces aromatic bulk, which might enhance π-π stacking but reduce solubility. The 2-ethoxy group () adds polarity and hydrogen-bonding capacity, though its larger size could impact binding kinetics .
Counterion Effects :
- The dinitrate salt in the target compound and ’s analog improves aqueous solubility compared to the free base in . This property is critical for oral bioavailability and dissolution rates in physiological environments .
Thiazole Moiety: All compounds retain the 2-thiazolyl group, a heterocyclic motif known for its role in hydrogen bonding and metal coordination, suggesting conserved interactions in biological targets .
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